N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
Overview
Description
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of piperazinecarbothioamide derivatives and has been shown to have potent inhibitory effects on several key signaling pathways that are involved in cancer progression.
Mechanism of Action
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the BCR pathway. By inhibiting BTK, this compound blocks the downstream signaling events that are involved in cancer cell proliferation and survival. This compound also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the TLR pathway, and prevents the activation of NF-κB, a transcription factor that plays a critical role in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on cancer cell proliferation and survival in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. This compound has also been shown to modulate the immune system and to enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have high potency and selectivity for its target enzymes, which makes it an attractive candidate for further development as a therapeutic agent. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of this compound, in order to improve its effectiveness as a therapeutic agent.
Scientific Research Applications
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have demonstrated that this compound has potent inhibitory effects on key signaling pathways that are involved in cancer progression, including the B-cell receptor (BCR) pathway, the toll-like receptor (TLR) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJSTDXUPHJGL-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.